2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.439. The purity is usually 95%.
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Biological Activity
The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure incorporates multiple pharmacophores, including pyrimidine and imidazole rings, which are known for various biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.
Structural Characteristics
The molecular formula of the compound is C15H18N4O2, with a molecular weight of 286.33 g/mol . The structure features a pyrimidine ring substituted with an isopropyl group and an acetamide linkage, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₂ |
Molecular Weight | 286.33 g/mol |
CAS Number | 1209835-44-8 |
Biological Activity Overview
The biological activity of this compound is largely attributed to its structural components, particularly the imidazole and pyrimidine moieties. These components are known to exhibit a range of pharmacological effects, including:
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes critical for bacterial growth.
2. Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer properties. The presence of multiple heterocycles in the compound may enhance its ability to interact with cellular targets involved in cancer progression . Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation.
3. Anti-inflammatory Effects
Compounds similar to this one have also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This activity is crucial in managing chronic inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and efficacy:
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various imidazole derivatives, compounds were tested against E. coli and B. subtilis. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into pyrimidine-based compounds demonstrated that several derivatives induced cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. The study highlighted the importance of substituent groups in enhancing anticancer activity .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition: Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- DNA Interaction: The ability to intercalate or bind to DNA can lead to disruption in replication processes, particularly in rapidly dividing cells such as bacteria or tumor cells.
- Cytokine Modulation: By influencing the production or activity of cytokines, these compounds can alter inflammatory responses, providing therapeutic benefits in inflammatory diseases.
Properties
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-13(2)15-10-19(29)24(12-22-15)11-17(27)21-7-9-26-18(28)5-4-16(23-26)25-8-6-20-14(25)3/h4-6,8,10,12-13H,7,9,11H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZOVNFVUKSKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC(=CC3=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.